

Spectroscopic Profile of 2-Bromo-4-chloroaniline: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-4-chloroaniline

Cat. No.: B1265534

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-Bromo-4-chloroaniline** (CAS No. 873-38-1), a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Core Spectroscopic Data

The empirical formula for **2-Bromo-4-chloroaniline** is C_6H_5BrClN , and it has a molecular weight of 206.47 g/mol. Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

1H NMR (Proton NMR) Data

The 1H NMR spectrum reveals the chemical environment and connectivity of the hydrogen atoms in **2-Bromo-4-chloroaniline**.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available in search results			

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The gas-phase IR spectrum of **2-Bromo-4-chloroaniline** is available through the NIST/EPA Gas-Phase Infrared Database.[\[1\]](#)

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
Specific peak table not available in search results	N-H Stretch	Amine
C-N Stretch	Aromatic Amine	
C=C Stretch	Aromatic Ring	
C-H Bending (out-of-plane)	Substituted Benzene	
C-Cl Stretch	Aryl Halide	
C-Br Stretch	Aryl Halide	

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. The electron ionization (EI) mass spectrum for **2-Bromo-4-chloroaniline** is available.^[2]

m/z	Relative Intensity (%)	Proposed Fragment
Detailed fragmentation data not available in search results	[M] ⁺ (Molecular Ion)	

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for aromatic amines like **2-Bromo-4-chloroaniline**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified **2-Bromo-4-chloroaniline** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.
- ¹H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a standard pulse program.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Employ a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon.

- Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).
- A larger number of scans is generally required compared to ^1H NMR to achieve a good signal-to-noise ratio.

IR Spectroscopy

- Sample Preparation: For a solid sample like **2-Bromo-4-chloroaniline**, the thin solid film method is commonly used. Dissolve a small amount of the compound in a volatile solvent (e.g., methylene chloride) and deposit a drop onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate, leaving a thin film of the sample.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Obtain a background spectrum of the clean, empty salt plate.
 - Place the salt plate with the sample film in the spectrometer's sample holder.
 - Acquire the sample spectrum over the mid-infrared range (typically $4000\text{-}400\text{ cm}^{-1}$).
 - The final spectrum is presented as transmittance or absorbance versus wavenumber.

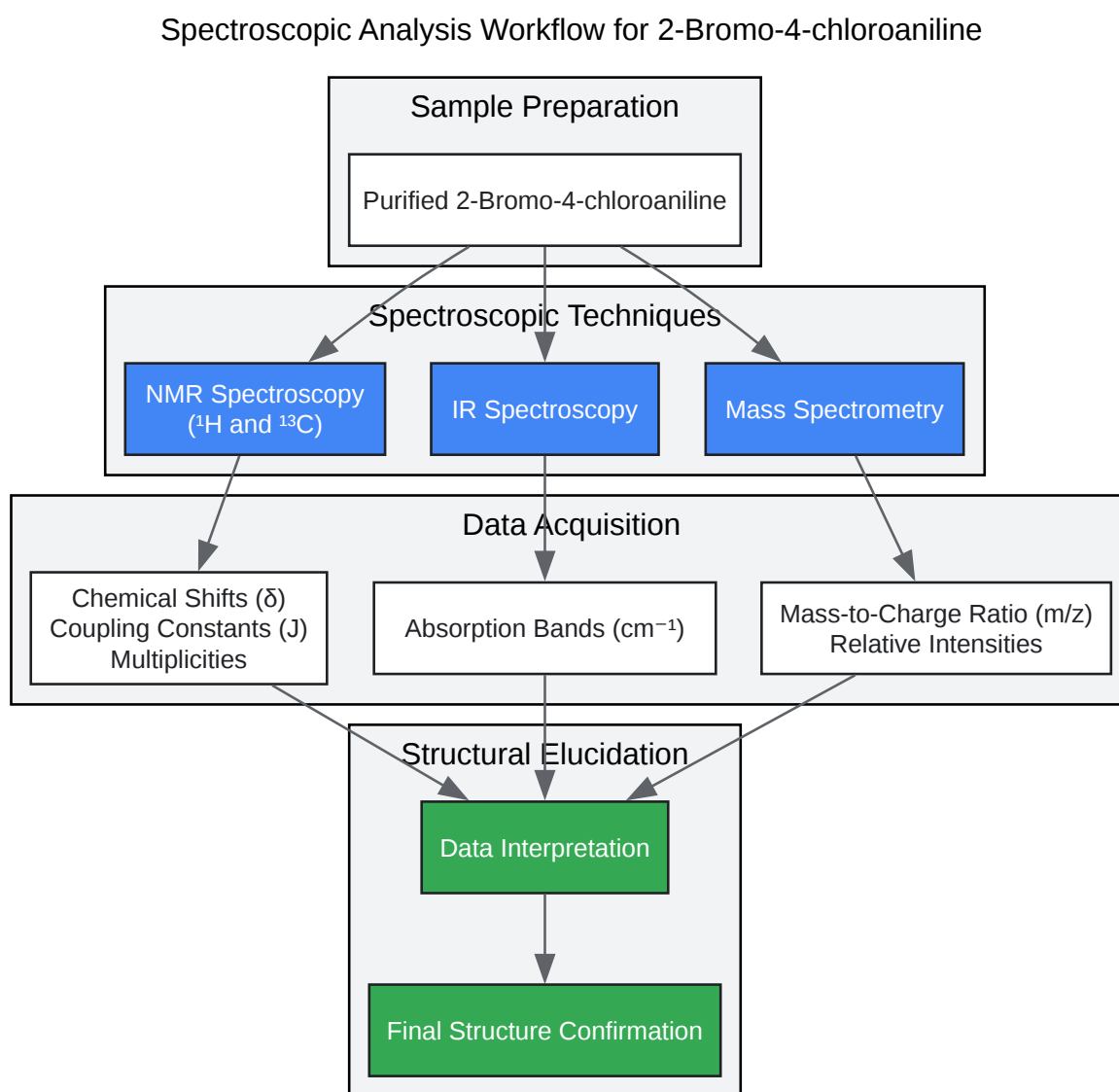
Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

- Detection: Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z .

Data Interpretation Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **2-Bromo-4-chloroaniline**.



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A flowchart of the spectroscopic analysis process.

This comprehensive approach, combining NMR, IR, and MS, is essential for the unambiguous structural determination and quality control of **2-Bromo-4-chloroaniline** in research and industrial applications.

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References

- 1. 2-Bromo-4-chloroaniline [webbook.nist.gov]
- 2. 2-Bromo-4-chloroaniline [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-4-chloroaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1265534#spectroscopic-data-of-2-bromo-4-chloroaniline-nmr-ir-ms]

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